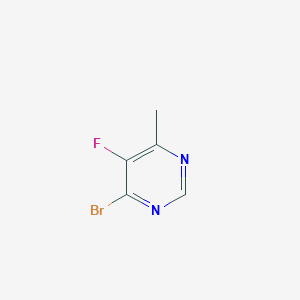

4-Bromo-5-fluoro-6-methylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Bromo-5-fluoro-6-methylpyrimidine” is a chemical compound with the molecular formula C5H4BrFN2. It has a molecular weight of 191.00 . It is a pyrimidine derivative, which is a class of compounds that are important in the field of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4th position by a bromine atom, at the 5th position by a fluorine atom, and at the 6th position by a methyl group .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

科学的研究の応用

Synthesis of Key Intermediates

Compounds with pyrimidine rings, such as "4-Bromo-5-fluoro-6-methylpyrimidine," are often key intermediates in the synthesis of more complex molecules. These molecules find applications in developing pharmaceuticals, particularly anticancer and antiviral drugs. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a closely related molecule, has been described as a key intermediate for the manufacture of flurbiprofen, indicating the significance of bromo-fluoro substitutions in medicinal chemistry Qiu et al., 2009.

Role in Drug Development

Fluoropyrimidines, a category to which "this compound" could conceptually belong given its structural features, play a crucial role in the treatment of cancers. They are the basis for several chemotherapeutic agents, such as 5-fluorouracil (5-FU) and capecitabine, highlighting the importance of fluorinated pyrimidines in cancer pharmacotherapy. The efficacy of these agents, their mechanism of action, and their metabolic pathways have been extensively studied, offering insights into how modifications in the pyrimidine ring can influence therapeutic outcomes and toxicity profiles Falvella et al., 2015.

Mechanistic Studies and Chemical Sensors

Compounds structurally related to "this compound" have also been utilized in mechanistic studies to understand biochemical pathways and as components of chemical sensors. For instance, research on 4-methyl-2,6-diformylphenol-based compounds, which share a similar penchant for selective functionalization as "this compound," demonstrates the versatility of such molecules in developing fluorescent chemosensors for detecting metal ions and other analytes, thus underscoring their utility in chemical biology and analytical chemistry Roy, 2021.

作用機序

Target of Action

Pyrimidine derivatives, like 4-Bromo-5-fluoro-6-methylpyrimidine, often interact with enzymes involved in nucleotide synthesis, such as thymidylate synthase .

Mode of Action

These compounds can inhibit the function of these enzymes, preventing the synthesis of essential nucleotides and disrupting DNA replication .

Biochemical Pathways

The inhibition of nucleotide synthesis can affect multiple biochemical pathways, including DNA replication and repair, leading to cell death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary widely and would depend on factors like the compound’s chemical structure and the patient’s physiology .

Result of Action

The ultimate result of this action would typically be the death of rapidly dividing cells, such as cancer cells .

Action Environment

The action, efficacy, and stability of such compounds can be influenced by various environmental factors, including the presence of other drugs, the patient’s overall health status, and specific genetic factors .

将来の方向性

The future directions of “4-Bromo-5-fluoro-6-methylpyrimidine” and similar compounds could involve their use in the development of new pharmaceuticals and agrochemicals. The unique properties of fluorine in these compounds can modulate their physical properties and suppress metabolism, increasing their in vivo half-lives .

特性

IUPAC Name |

4-bromo-5-fluoro-6-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMYTXOOLVBVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2625653.png)

![Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/no-structure.png)